molecular formula C11H23N3O3S B12103451 Methionyllysine

Methionyllysine

Cat. No.: B12103451
M. Wt: 277.39 g/mol
InChI Key: IMTUWVJPCQPJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methionyllysine, also known as “Methionine-Lysine,” is a dipeptide formed by linking the amino acids methionine and lysine. It plays a crucial role in protein metabolism and cellular processes.

Preparation Methods

    Synthetic Routes: Methionyllysine can be synthesized through chemical methods. One common approach involves the condensation of methionine and lysine using appropriate reagents.

    Reaction Conditions: The reaction typically occurs under mild conditions, with suitable solvents and catalysts.

    Industrial Production: In industrial settings, this compound is produced using chemical synthesis. Specific details regarding large-scale production methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

    Reactivity: Methionyllysine undergoes various chemical reactions due to the functional groups present in its structure.

    Common Reactions:

    Major Products: The primary products of this compound reactions are methionine and lysine, which are essential amino acids.

Scientific Research Applications

Methionyllysine has diverse applications across scientific disciplines:

Mechanism of Action

    Molecular Targets: Methionyllysine interacts with enzymes, receptors, and other proteins.

    Pathways: Its effects involve pathways related to protein synthesis, epigenetic regulation, and detoxification.

Comparison with Similar Compounds

    Uniqueness: Methionyllysine’s combination of methionine and lysine sets it apart.

    Similar Compounds: Other dipeptides, such as glycyllysine and prolyllysine, share structural similarities but differ in their constituent amino acids.

Properties

IUPAC Name

6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUWVJPCQPJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028978
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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